[2-(Difluoromethoxy)-3-fluorophenyl]methanol
Description
IUPAC Nomenclature and Molecular Formula Analysis
The compound this compound is systematically named according to International Union of Pure and Applied Chemistry guidelines, reflecting its complex substitution pattern on the phenyl ring. The IUPAC nomenclature clearly indicates the presence of a difluoromethoxy group at the 2-position and a fluorine atom at the 3-position of the phenyl ring, with a methanol group attached to the aromatic system. This naming convention provides precise structural information that enables unambiguous identification and communication within the scientific community.
The molecular formula C₈H₇F₃O₂ reveals the compound's elemental composition, indicating the presence of eight carbon atoms, seven hydrogen atoms, three fluorine atoms, and two oxygen atoms. The molecular weight has been determined to be 192.14 grams per mole, which is consistent across multiple reliable chemical databases and supplier specifications. This molecular weight reflects the significant contribution of fluorine atoms to the overall mass, with the three fluorine atoms accounting for approximately 30% of the total molecular weight.
The compound is assigned the Chemical Abstracts Service registry number 1242257-84-6, providing a unique identifier for database searches and regulatory documentation. Additional identification codes include the MDL number MFCD18394969, which facilitates cross-referencing in various chemical information systems. The PubChem Compound Identifier (CID) 112692764 serves as another important database reference for accessing comprehensive chemical information.
The Standard International Chemical Identifier (Standard InChI) for this compound is InChI=1S/C8H7F3O2/c9-6-3-1-2-5(4-12)7(6)13-8(10)11/h1-3,8,12H,4H2, which provides a machine-readable representation of the molecular structure. The corresponding InChI Key CFXNCMYRLWLBGU-UHFFFAOYSA-N serves as a condensed, fixed-length identifier derived from the full InChI string. The Simplified Molecular Input Line Entry System (SMILES) notation C1=CC(=C(C(=C1)F)OC(F)F)CO offers a compact ASCII string representation that effectively communicates the structural connectivity.
Crystallographic Data and Space Group Determinations
The crystallographic characterization of this compound presents unique challenges due to the compound's physical state and structural complexity. According to supplier specifications, the compound exists as a liquid at room temperature, which necessitates specialized crystallization conditions for X-ray diffraction studies. The storage temperature requirement of 4°C indicates the compound's thermal sensitivity and suggests that crystallization studies would require careful temperature control.
The molecular architecture of this compound incorporates multiple fluorine substituents that significantly influence crystal packing arrangements through halogen bonding interactions. The difluoromethoxy group at the 2-position introduces conformational flexibility that may result in multiple crystalline forms or polymorphs. The presence of the hydroxyl group from the methanol substituent provides hydrogen bonding capabilities that can direct crystal packing through intermolecular hydrogen bond networks.
Limited crystallographic data are currently available in the accessible literature for this specific compound, though related fluorinated phenylmethanol derivatives have been studied extensively. The electron-withdrawing nature of both the difluoromethoxy and fluorine substituents creates an electron-deficient aromatic system that may exhibit unique packing motifs compared to non-fluorinated analogs. The compound's liquid state at ambient conditions suggests weak intermolecular forces, which may result in low-density crystal structures with significant molecular motion.
The asymmetric unit in potential crystal structures would likely contain one molecule, though the presence of conformational flexibility in the difluoromethoxy group might lead to disorders or multiple conformations within the crystal lattice. The space group determination would depend on the specific crystallization conditions and the resulting molecular arrangements, with common space groups for similar organic compounds including P21/c, P-1, or other centrosymmetric systems.
Conformational Analysis Through NMR Spectroscopy
Nuclear Magnetic Resonance spectroscopy represents a crucial analytical technique for understanding the conformational behavior of this compound in solution. The compound's structural complexity, particularly the presence of multiple fluorine atoms and the flexible difluoromethoxy group, creates a rich NMR spectrum with distinctive coupling patterns and chemical shifts that provide detailed conformational information.
The ¹H NMR spectrum of this compound would exhibit characteristic signals for the aromatic protons, the methanol CH₂ group, the hydroxyl proton, and the difluoromethoxy CHF₂ proton. The aromatic region would show multiple signals corresponding to the substituted benzene ring protons, with coupling patterns influenced by the electron-withdrawing effects of the fluorine substituents. The methanol CH₂ group would appear as a characteristic doublet due to coupling with the hydroxyl proton, while the hydroxyl proton itself would show exchange behavior depending on solvent conditions and temperature.
The difluoromethoxy group presents particularly interesting NMR characteristics, with the CHF₂ proton appearing as a triplet due to coupling with the two equivalent fluorine atoms. This signal's chemical shift would be significantly downfield due to the deshielding effect of the fluorine atoms. The conformational dynamics of the difluoromethoxy group would manifest in the NMR spectrum through temperature-dependent line broadening or splitting patterns, providing insight into rotational barriers and preferred conformations.
¹⁹F NMR spectroscopy would provide complementary information about the fluorine environments, with the difluoromethoxy fluorines appearing as a doublet due to coupling with the CHF₂ proton, while the aromatic fluorine would show a distinct chemical shift reflecting its different electronic environment. The relative chemical shifts and coupling patterns would reveal information about the preferred conformations and the extent of electronic interactions between the fluorine substituents and the aromatic system.
Electronic Structure Modeling via DFT Calculations
Density Functional Theory calculations provide essential insights into the electronic structure and molecular properties of this compound. The compound's multiple fluorine substituents create a complex electronic environment that requires sophisticated computational approaches to accurately model the electron distribution and predict molecular properties.
The ground-state geometry optimization through DFT calculations would reveal the preferred molecular conformation, particularly the orientation of the difluoromethoxy group relative to the aromatic ring. The electron-withdrawing nature of the fluorine substituents would significantly influence the aromatic ring's electron density distribution, creating regions of reduced electron density that affect reactivity patterns and intermolecular interactions.
Molecular orbital analysis would demonstrate the impact of fluorine substitution on the frontier molecular orbitals, with the HOMO and LUMO energies providing insights into the compound's chemical reactivity and potential electronic applications. The presence of fluorine atoms would lower both HOMO and LUMO energies compared to non-fluorinated analogs, reflecting the strong electron-withdrawing character of fluorine substituents.
Electrostatic potential surface calculations would reveal the charge distribution across the molecule, highlighting regions of positive and negative electrostatic potential that govern intermolecular interactions. The difluoromethoxy group would create a region of positive electrostatic potential due to the electron-withdrawing fluorine atoms, while the hydroxyl group would maintain its characteristic hydrogen bonding capabilities.
Natural Bond Orbital analysis would provide detailed information about the bonding patterns and electron delocalization within the molecule, particularly revealing the extent of hyperconjugation between the aromatic system and the fluorinated substituents. The C-F bond strengths and the degree of ionic character in these bonds would be quantified through NBO calculations, providing fundamental insights into the compound's stability and reactivity patterns.
Properties
IUPAC Name |
[2-(difluoromethoxy)-3-fluorophenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O2/c9-6-3-1-2-5(4-12)7(6)13-8(10)11/h1-3,8,12H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXNCMYRLWLBGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)OC(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Difluoromethoxy Group Installation
A critical step is the incorporation of the difluoromethoxy group, which is challenging due to the strong C-F bonds and the need for regioselectivity.
Late-Stage Difluoromethylation Approaches : Recent advances have introduced methods for late-stage difluoromethylation involving reactive handles such as aryl halides or boron motifs. These methods enable the formation of the O–CF2H bond on aromatic systems under mild conditions, often using specialized difluoromethylation reagents and catalysts.
Stepwise Strategy Using Difluoromethylated Esters : One approach involves coupling aryl iodides with ethyl 2,2-difluoro-2-(trimethylsilyl)acetate to form α-aryl-α,α-difluoroacetates, which upon hydrolysis and decarboxylation yield difluoromethylarenes. This method is more effective for electron-deficient aryl halides.
Reduction to Methanol Functional Group
The methanol (-CH2OH) group on the fluorophenyl ring can be introduced by reduction of corresponding esters or aldehydes.
Reduction of Methyl 2-amino-3-fluorobenzoate :
- Lithium aluminium tetrahydride (LiAlH4) in tetrahydrofuran (THF) at 0 °C reduces methyl 2-amino-3-fluorobenzoate to (2-amino-3-fluorophenyl)methanol with a 65% yield.
- The reaction is performed by dropwise addition of the ester solution to a suspension of LiAlH4 in THF, stirring overnight at room temperature, followed by quenching and purification by flash chromatography.
This reduction strategy can be adapted for the difluoromethoxy-substituted analogues, assuming appropriate protection/deprotection steps and reaction condition optimization to preserve the difluoromethoxy group.
Summary Table of Key Preparation Steps
Research Findings and Considerations
The installation of the difluoromethoxy group is best achieved via late-stage functionalization or through difluoromethylated intermediates due to the sensitivity of fluorine-containing groups to harsh conditions.
Reduction steps to introduce the methanol group require careful control to avoid defluorination or decomposition of the difluoromethoxy substituent.
Spectroscopic data (^19F NMR, ^13C NMR, ^1H NMR) are critical for confirming the presence and position of fluorine atoms and difluoromethoxy groups, with characteristic chemical shifts serving as diagnostic markers.
The choice of protecting groups and reaction solvents can significantly influence yield and purity, especially when multiple fluorine atoms are present.
Chemical Reactions Analysis
Types of Reactions
[2-(Difluoromethoxy)-3-fluorophenyl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst selection .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or hydrocarbons. Substitution reactions can result in a wide range of functionalized derivatives .
Scientific Research Applications
[2-(Difluoromethoxy)-3-fluorophenyl]methanol is an organic compound with applications in life science research . The chemical formula for this compound is C8H7F3O2 and its molecular weight is 192.14 .
Properties and Characteristics
Scientific Research Applications
While specific applications and case studies of this compound are not detailed in the search results, the following information can be gleaned:
- Life Science Research This compound is categorized as a life science product, suggesting its use in biological or chemical research related to living organisms .
- Building Blocks for Drug Candidates Difluoromethyl groups can modulate lipophilicity, which is an important factor in drug design. ArOCF2H compounds can display decreased lipophilicity and higher permeability compared to ArOCF3 analogues .
- Inhibitors: Difluoroazetidine and N-methylpiperazine derivatives, containing a difluoromethoxy group, have shown improved potency as SIK2/SIK3 inhibitors .
Difluoromethylation in Pharmaceuticals
- Late-Stage Difluoromethylation Difluoromethylation, the process of introducing a CF2H group into a molecule, is a valuable tool in drug discovery .
- Property Modulation The introduction of a difluoromethyl group can alter a molecule's properties, such as lipophilicity, which affects how well a drug is absorbed, distributed, metabolized, and excreted by the body (ADME properties) .
- ** повышения lipophilicity** In some instances, difluoromethylation can increase lipophilicity . For example, difluoromethylbenzene is more lipophilic than phenol . Similarly, difluoromethyl phenyl sulfide is more lipophilic than thiophenol .
Mechanism of Action
The mechanism of action of [2-(Difluoromethoxy)-3-fluorophenyl]methanol involves its interaction with specific molecular targets and pathways. The difluoromethoxy and fluorophenyl groups can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties
Key Observations:
- Substituent Effects: Electron-Withdrawing vs. Electron-Donating Groups: The difluoromethoxy group (-OCF₂H) in the parent compound is electron-withdrawing, enhancing the electrophilicity of the aromatic ring. In contrast, the methoxy group (-OCH₃) in [2-(difluoromethoxy)-4-methoxyphenyl]methanol is electron-donating, reducing reactivity toward electrophilic substitution . Heterocyclic Analogues: Replacement of the benzene ring with pyridine (as in (2-(difluoromethoxy)pyridin-3-yl)methanol) introduces a nitrogen atom, altering electronic properties and increasing solubility in polar solvents .
Functional Group Impact :
- Hydroxymethyl (-CH₂OH) vs. Ketone (-CO-) : The hydroxymethyl group in the parent compound enables hydrogen bonding, critical for binding to biological targets (e.g., GPCRs). The ketone derivative (1-(4-(difluoromethoxy)-3-fluorophenyl)ethan-1-one) lacks this capability, limiting its use in receptor modulation but making it suitable for cross-coupling reactions .
Table 2: Pharmacological Relevance of Derivatives
Key Findings:
- The parent compound’s hydroxymethyl group is often retained in active pharmaceutical ingredients (APIs) to maintain hydrogen-bonding interactions with biological targets. For example, its incorporation into pyrazolo-pyrimidine derivatives enhances kinase inhibitory potency by forming key interactions with ATP-binding pockets .
- Derivatives with ester groups (e.g., Ethyl 2-(4-(difluoromethoxy)-3-fluorophenyl)acetate) are typically prodrugs, improving bioavailability through enhanced lipophilicity .
Biological Activity
[2-(Difluoromethoxy)-3-fluorophenyl]methanol is a fluorinated organic compound that has garnered attention for its potential applications in medicinal chemistry and biological research. The unique structural features of this compound, particularly the difluoromethoxy and fluorophenyl groups, suggest that it may interact with various biological pathways and molecular targets.
Chemical Structure and Properties
- Chemical Formula: C9H8F3O2
- Molecular Weight: 208.16 g/mol
- IUPAC Name: this compound
This compound's structure includes a difluoromethoxy group, which enhances its lipophilicity and may influence its biological activity.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The difluoromethoxy moiety can modulate enzyme activity by altering binding affinities and influencing the reactivity of the compound with biological macromolecules. This can lead to significant effects on cellular processes such as:
- Enzyme Inhibition: The compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, leading to reduced synthesis of pro-inflammatory mediators like prostaglandins.
- Cellular Signaling Modulation: Interactions with various signaling pathways may be influenced by the compound’s unique fluorinated groups, affecting processes such as cell proliferation and apoptosis.
Enzyme Interactions
The compound's interaction with enzymes is crucial for its biological activity. It has been identified as a selective inhibitor of COX-2, which plays a significant role in inflammatory responses. The inhibition of COX-2 can lead to:
- Decreased production of inflammatory cytokines.
- Modulation of immune responses in macrophages and neutrophils.
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Absorption: The presence of fluorinated groups may enhance membrane permeability.
- Metabolism: Primarily metabolized by cytochrome P450 enzymes in the liver, leading to various metabolites that can exhibit different biological activities.
- Distribution: Active transport mechanisms involving organic anion transporters (OATs) facilitate its distribution within cells.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound, yielding promising results:
-
Anti-inflammatory Activity:
- In vitro studies demonstrated that the compound significantly reduced levels of pro-inflammatory cytokines in activated macrophages. This suggests potential therapeutic applications in inflammatory diseases.
-
Antimicrobial Properties:
- Preliminary tests indicated that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria, potentially through disruption of bacterial cell wall synthesis.
-
Cancer Research:
- Investigations into the compound's effects on cancer cell lines revealed that it could induce apoptosis in specific cancer types, highlighting its potential as an anticancer agent.
Data Table: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| COX-2 Inhibition | Selective inhibition leading to reduced inflammation | , |
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |
| Cytotoxicity | Induces apoptosis in cancer cell lines | |
| Immune Modulation | Reduces cytokine production in activated macrophages |
Q & A
Q. What are the common synthetic routes for preparing [2-(Difluoromethoxy)-3-fluorophenyl]methanol, and how do reaction conditions influence yield?
- Methodological Answer: The compound can be synthesized via difluoromethylation of phenolic intermediates using reagents like sodium 2-chloro-2,2-difluoroacetate (). A typical procedure involves:
Halogenation : Introduce fluorine at the 3-position of a phenyl ring using electrophilic fluorinating agents (e.g., Selectfluor™).
Difluoromethoxy Group Installation : React the fluorophenol intermediate with a difluoromethylating agent (e.g., ClCF₂COONa) under basic conditions (e.g., Cs₂CO₃ in DMF) at 60–80°C ().
Reduction : Reduce the carbonyl group (if present) to a primary alcohol using NaBH₄ or LiAlH₄.
Key Considerations : Gas evolution (e.g., CO₂) during difluoromethylation requires an oil bubbler. Optimizing stoichiometry (1:1.2 molar ratio of phenol to difluoromethylating agent) improves yields to >70% ().
Q. How can the purity of this compound be validated?
- Methodological Answer: Use HPLC with UV detection (λ = 254 nm) and a C18 column (mobile phase: acetonitrile/water, 60:40). Compare retention times with standards. For structural confirmation:
- ¹H/¹³C NMR : Look for characteristic shifts:
- Aromatic protons (δ 6.8–7.5 ppm, split due to fluorine coupling) ().
- Methanol -CH₂OH (δ 4.6–4.8 ppm, broad singlet) ().
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error ().
Advanced Research Questions
Q. What strategies resolve conflicting data in characterizing fluorinated aromatic alcohols like this compound?
- Methodological Answer: Contradictions in NMR data (e.g., unexpected splitting) may arise from dynamic fluorine effects or rotameric equilibria . Mitigation steps:
Variable Temperature (VT) NMR : Conduct experiments at −20°C to slow conformational changes ().
DFT Calculations : Simulate NMR shifts using software (e.g., Gaussian) to match experimental data ().
2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons/carbons unambiguously ().
Q. How does the difluoromethoxy group influence the compound’s reactivity in medicinal chemistry applications?
- Methodological Answer: The electron-withdrawing nature of the -OCF₂ group enhances:
- Metabolic Stability : Reduces oxidative degradation by cytochrome P450 enzymes ().
- Lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogs, improving membrane permeability ().
Experimental Validation : - Perform Hepatic Microsome Assays to compare metabolic half-lives ().
- Use Parallel Artificial Membrane Permeability Assay (PAMPA) to measure permeability ().
Q. What computational methods predict the bioactive conformation of this compound in enzyme binding sites?
- Methodological Answer: Combine molecular docking (AutoDock Vina) and Molecular Dynamics (MD) Simulations :
Docking : Screen against target enzymes (e.g., kinases) using flexible ligand settings.
MD Simulations (NAMD/GROMACS) : Run 100-ns trajectories in explicit solvent to assess stability of docked poses.
Binding Free Energy Calculations : Use MM-PBSA/GBSA to quantify interactions ().
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
